3,4-dimethyl-N-(2-phenoxyethyl)benzamide
Description
3,4-Dimethyl-N-(2-phenoxyethyl)benzamide is a benzamide derivative featuring a 3,4-dimethyl-substituted benzoyl group and an N-(2-phenoxyethyl) side chain. The compound’s design combines hydrophobic methyl groups with a polar phenoxyethyl chain, suggesting a balance between lipophilicity and solubility, which is critical for drug-like molecules .
Properties
IUPAC Name |
3,4-dimethyl-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-8-9-15(12-14(13)2)17(19)18-10-11-20-16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIWGKLAUFMLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCOC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key structural variations among benzamide derivatives influence their physical properties and bioactivity. Below is a comparative analysis:
- Polarity: The phenoxyethyl group in the target compound introduces ether oxygen, enhancing solubility compared to purely alkyl chains (e.g., 2-phenylethyl in ). Methoxy groups () increase polarity further but may reduce membrane permeability.
- Lipophilicity : Methyl groups (3,4-dimethyl) likely enhance lipophilicity, favoring cellular uptake, as seen in hyaluronidase inhibitors where lipophilic benzamides showed superior activity .
Antimicrobial and Anticancer Potential
- Cytotoxicity: Phenoxyethyl-substituted esters (e.g., 2-phenoxyethyl 4-hydroxy benzoate) exhibit cytotoxicity against MCF-7 breast cancer cells (11% viability at 500 µg/mL) due to DNA intercalation via H-bonding .
- Enzyme Inhibition: Hyaluronidase: Lipophilic substituents (e.g., 3,4-dimethyl) improve inhibition efficiency, as observed in N-benzyl-substituted benzamides . PCAF HAT: Benzamides with long acyl chains (e.g., tetradecanoylamino) show >70% inhibition, but the target compound’s methyl groups may instead stabilize hydrophobic interactions .
Antiviral Activity
- 3,4-Dimethyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide () is a Chikungunya virus inhibitor, suggesting that the 3,4-dimethyl motif combined with heterocyclic substituents (e.g., thiazole) is advantageous for antiviral activity. The phenoxyethyl group in the target compound may alter binding specificity compared to thiazole derivatives.
Metabolic Stability
- Thiobenzamide derivatives are metabolized to benzamides via flavoprotein monooxygenases, with substituents influencing oxidation rates . The 3,4-dimethyl groups in the target compound may slow metabolism, extending half-life compared to unsubstituted benzamides.
Molecular Interactions and Docking Insights
- Glucokinase Activation: Sulfamoyl benzamides form H-bonds between the amide carbonyl and Arg63 (distance: ~3.1 Å) . The target compound’s amide group may similarly interact, but its phenoxyethyl chain could sterically hinder binding unless optimized for flexibility.
- Cytotoxicity Mechanism: The phenoxyethyl group’s oxygen atom in 2-phenoxyethyl 4-hydroxy benzoate facilitates DNA intercalation . Structural analogs with methyl groups may enhance intercalation via hydrophobic interactions.
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